What is the chemical structure of Elaidic alcohol?
What is the chemical structure of Elaidic alcohol?
An In-Depth Technical Guide to Elaidic Alcohol
Introduction
Elaidic alcohol, a monounsaturated fatty alcohol, is the trans isomer of oleyl alcohol. It is characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon atom.[1] This compound and its derivatives are of significant interest to researchers in lipid chemistry, materials science, and biomedicine due to their unique physical properties and potential biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of elaidic alcohol, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Elaidic alcohol is structurally defined by its 18-carbon aliphatic chain, a hydroxyl group (-OH) at one terminus (C1), and a trans double bond between C9 and C10.[1] This trans configuration imparts a more linear, rigid structure compared to its cis isomer, oleyl alcohol, which has a distinct kink. This structural difference significantly influences its physical properties, such as its melting point and packing behavior in molecular assemblies.
Table 1: Chemical Identifiers for Elaidic Alcohol
| Identifier | Value |
| IUPAC Name | (9E)-9-Octadecen-1-ol[1][2] |
| Synonyms | Elaidyl alcohol, (E)-9-Octadecen-1-ol, trans-9-Octadecen-1-ol[1][2][3] |
| CAS Number | 506-42-3[1][3][4] |
| Chemical Formula | C₁₈H₃₆O[1][5] |
| SMILES | CCCCCCCC/C=C/CCCCCCCCO[1][4][5] |
| InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+[1][4][5] |
| InChIKey | ALSTYHKOOCGGFT-MDZDMXLPSA-N[1][4][5] |
Physicochemical Properties
Elaidic alcohol is a white, waxy solid at room temperature.[1] Its long hydrocarbon chain renders it insoluble in water, but it is soluble in various organic solvents.[1]
Table 2: Physicochemical Data for Elaidic Alcohol
| Property | Value |
| Molar Mass | 268.48 g/mol [2][4] |
| Appearance | White to almost white powder or crystal[1] |
| Storage Temperature | 2-8°C[4] |
| XLogP3-AA | 7.4[3] |
| Solubility | Water: Insoluble[1] |
| Ethanol: 502.91 g/L[3] | |
| Methanol: 227.73 g/L[3] | |
| Isopropanol: 686.53 g/L[3] | |
| DMSO: 10 mg/mL[6] |
Experimental Protocols
Synthesis of Elaidic Alcohol via Hydrogenation of Elaidic Acid
Elaidic alcohol is commonly synthesized through the selective hydrogenation of the carboxylic acid group of elaidic acid, while preserving the trans double bond.[6] This process typically involves the use of a heterogeneous catalyst under controlled temperature and pressure.
Objective: To reduce the carboxyl group of elaidic acid to a primary alcohol.
Materials:
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Elaidic acid (≥98% purity)
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Hydrogenation catalyst (e.g., copper chromite, or a bimetallic catalyst like Ru-Sn on a support)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature controller, and pressure gauge
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon) for purging
Procedure:
-
Catalyst Activation: The catalyst may require pre-reduction. Follow the manufacturer's instructions. This typically involves heating the catalyst under a stream of hydrogen gas.
-
Reactor Setup: Add elaidic acid and the anhydrous solvent to the high-pressure reactor. The ratio of substrate to solvent should be optimized to ensure solubility and efficient mixing.
-
Catalyst Addition: Add the activated catalyst to the reactor. The catalyst loading is typically between 1-5% by weight of the elaidic acid.
-
Purging: Seal the reactor and purge several times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-30 MPa). Heat the reactor to the target temperature (e.g., 200-300°C) while stirring vigorously to ensure good mass transfer.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake over time. Samples can be carefully withdrawn at intervals and analyzed by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of elaidic acid and the selectivity to elaidic alcohol.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude elaidic alcohol can be purified by distillation under high vacuum or by recrystallization from a suitable solvent (e.g., acetone or hexane) at low temperatures.
Formation of Bimolecular Films for Membrane Studies
Elaidic alcohol has been utilized in the formation of bimolecular films to investigate the influence of unsaturation and isomeric configuration on the properties of model lipid membranes.[6]
Objective: To create a stable lipid bilayer incorporating elaidic alcohol for biophysical characterization.
Materials:
-
Primary lipid (e.g., dioleoylphosphatidylcholine - DOPC)
-
Elaidic alcohol
-
Organic solvent (e.g., n-decane or a chloroform/methanol mixture)
-
Aqueous buffer solution (e.g., PBS, pH 7.4)
-
Planar lipid bilayer setup (e.g., a Teflon cup with a small aperture separating two aqueous compartments)
-
Electrodes (Ag/AgCl) for electrical measurements
Procedure:
-
Lipid Solution Preparation: Prepare a solution of the primary lipid and elaidic alcohol in the organic solvent. The molar ratio of elaidic alcohol can be varied to study its effect on the membrane. A typical total lipid concentration is 10-25 mg/mL.
-
Bilayer Formation (Painting Technique):
-
Fill both compartments of the bilayer setup with the aqueous buffer.
-
Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture in the Teflon divider.
-
The solvent will gradually dissolve into the aqueous phase and thin out, leading to the spontaneous formation of a bimolecular lipid membrane across the aperture.
-
-
Verification of Formation: The formation of the bilayer can be monitored by measuring the electrical capacitance across the membrane. A stable capacitance value in the range of 0.3-0.8 µF/cm² is indicative of a bilayer.
-
Characterization: Once the bilayer is formed, its properties can be studied. This may include:
-
Electrical Properties: Measurement of membrane resistance, capacitance, and breakdown voltage.
-
Permeability: Introduction of ions or small molecules to one compartment and monitoring their transport across the membrane.
-
Interaction with Proteins: Reconstitution of membrane proteins into the bilayer to study the effect of elaidic alcohol on their function.
-
Logical and Signaling Pathway Diagrams
Experimental Workflow: Synthesis of Elaidic Alcohol
The following diagram illustrates the key steps in the synthesis and purification of elaidic alcohol from elaidic acid.
Caption: Workflow for the synthesis of Elaidic Alcohol.
Hypothetical Signaling Pathway: Interaction with PPARα
Fatty acids and their derivatives are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[7][8] While direct interaction of elaidic alcohol with PPARα has not been definitively established, it is a plausible area of investigation. The following diagram illustrates a hypothetical mechanism by which elaidic alcohol could influence the PPARα signaling pathway.
Caption: Hypothetical activation of the PPARα signaling pathway.
Conclusion
Elaidic alcohol presents a unique molecular tool for researchers due to its defined stereochemistry and physicochemical properties. Its synthesis is achievable through established catalytic hydrogenation methods, and its incorporation into model membranes allows for detailed biophysical studies. While its direct role in cellular signaling remains an area for future exploration, its structural similarity to known lipid signaling molecules suggests potential interactions with nuclear receptors like PPARα. This guide provides a foundational resource for professionals engaged in the study and application of this versatile fatty alcohol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Elafibranor, a dual PPARα and PPARδ agonist, reduces alcohol-associated liver disease: Lessons from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of fatty acid and bile acid metabolism by PPARα protects against alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
